Terbinafine

Antifungal susceptibility testing Dermatophyte MIC Onychomycosis pharmacotherapy

Terbinafine is a fungicidal allylamine antifungal that inhibits squalene epoxidase independently of cytochrome P450, offering a mechanistic alternative to fungistatic azoles. With an MIC90 of 0.03 μg/mL against T. rubrum—8.3× more potent than amorolfine, 16.7× more potent than ciclopirox—it is the benchmark for antifungal susceptibility testing. Its selective CYP2D6 inhibition profile, distinct from azole-class CYP3A4/2C9 effects, makes it an essential tool for drug-drug interaction studies. The 16.5-day tissue half-life supports pulse-dosing protocols in preclinical pharmacology models.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 91161-71-6
Cat. No. B000446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbinafine
CAS91161-71-6
Synonyms(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride
DA 5505
Lamisil
SF 86 327
SF 86-327
SF 86327
SF-86-327
SF86327
TDT 067
TDT-067
TDT067
terbinafine
terbinafine hydrochloride
Terbinafine, (Z)-
terbinafine, (Z)-isome
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
InChIKeyDOMXUEMWDBAQBQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.63%
7.38e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Terbinafine (CAS 91161-71-6) Allylamine Antifungal: Structural and Pharmacological Baseline for Procurement Evaluation


Terbinafine (CAS 91161-71-6) is a synthetic allylamine antifungal agent characterized by its lipophilic naphthalene-based structure, which facilitates accumulation in keratin-rich tissues including skin, nails, and hair [1]. FDA-approved in 1992 as Lamisil, it inhibits fungal squalene epoxidase—a key enzyme in ergosterol biosynthesis that is not linked to the cytochrome P450 superfamily—resulting in ergosterol depletion and toxic intracellular squalene accumulation [2][3]. This mechanism confers primarily fungicidal activity against dermatophytes, in contrast to the fungistatic azoles that target CYP51A1 (lanosterol 14α-demethylase) [4].

Why Terbinafine (CAS 91161-71-6) Cannot Be Substituted with Azole Antifungals: Class-Specific Differentiation Rationale


Generic substitution of terbinafine with azole-class antifungals such as itraconazole or fluconazole is pharmacologically unsound due to fundamentally divergent mechanisms of action, enzyme targets, and resistance profiles. Terbinafine inhibits squalene epoxidase independent of cytochrome P450 enzymes, whereas azoles inhibit CYP51A1 (lanosterol 14α-demethylase) within the P450 superfamily [1]. This mechanistic divergence translates to distinct cross-resistance patterns: SQLE gene mutations confer terbinafine resistance without affecting azole susceptibility, while ERG11 mutations and efflux pump upregulation drive azole resistance via separate pathways [2]. Consequently, isolates resistant to one class frequently remain susceptible to the other, and therapeutic substitution cannot be reliably made without susceptibility data [3].

Terbinafine (CAS 91161-71-6) Product-Specific Quantitative Evidence: Comparator-Based Differentiation Data


Terbinafine MIC90 Against Trichophyton rubrum: 8.3-Fold Superior Potency Compared to Amorolfine

In a standardized susceptibility study of 308 clinical Trichophyton rubrum isolates using CLSI M38-A2 methodology, terbinafine exhibited an MIC90 of 0.03 μg/mL, representing an 8.3-fold lower concentration than amorolfine (MIC90 = 0.25 μg/mL) and a 16.7-fold lower concentration than ciclopirox (MIC90 = 0.5 μg/mL) [1]. The geometric mean MIC for terbinafine (0.0195 μg/mL) was approximately 4.5-fold lower than amorolfine (0.0883 μg/mL) and 16.2-fold lower than ciclopirox (0.3156 μg/mL) [1].

Antifungal susceptibility testing Dermatophyte MIC Onychomycosis pharmacotherapy

Terbinafine Fungicidal Activity Against Dermatophytes: Complete Kill at 0.003 μg/mL versus Azole Fungistatic Limitation

Terbinafine exerts primarily fungicidal action against dermatophytes at concentrations as low as 0.003 μg/mL, a property directly attributed to its dual mechanism of ergosterol depletion and toxic squalene accumulation [1]. In contrast, azole antifungals such as itraconazole and fluconazole are fungistatic, inhibiting fungal growth without direct cell killing, which may necessitate longer treatment durations and increases relapse risk upon premature discontinuation [2]. Terbinafine inhibits Candida squalene epoxidase with a Ki of 30 nM (non-competitive inhibition), while inhibition of mammalian (rat liver) squalene epoxidase requires substantially higher concentrations (Ki = 77 μM) and exhibits competitive kinetics [3].

Fungicidal mechanism Ergosterol biosynthesis inhibition Squalene epoxidase

Terbinafine Terminal Tissue Half-Life: 16.5 Days in Keratinized Tissues Enabling Post-Treatment Antifungal Persistence

Following once-daily oral administration of 250 mg terbinafine for 4 weeks, the compound exhibited a terminal deposition half-life of 16.5 ± 2.8 days in plasma and keratinized tissues (sebum, hair, stratum corneum, nails), with fungicidal concentrations persisting for weeks to months after the last dose [1]. Terbinafine accumulated approximately twofold over the 4-week dosing phase, reaching peak plasma concentrations of 1.70 ± 0.77 μg/mL at 1.2 ± 0.3 hours post-dose [1]. In contrast, itraconazole achieves therapeutic nail levels for up to 6 months only after 3 months of continuous therapy at 200 mg/day, requiring longer initial treatment duration to establish comparable tissue reservoirs [2].

Pharmacokinetics Tissue distribution Onychomycosis therapy

Oral Terbinafine Monotherapy Non-Inferior to Combination with Topical Amorolfine or Ciclopirox: Clinical Cure Rates of 71.7-73.9%

In an open randomized comparative study of 96 onychomycosis patients, oral terbinafine pulse monotherapy (250 mg twice daily for 7 days monthly over 4 months) achieved a clinical cure rate of 71.7% (33/46 evaluable patients) [1]. The addition of topical ciclopirox olamine 8% once daily increased the clinical cure rate to 82.6% (19/23), while the addition of topical amorolfine hydrochloride 5% once weekly yielded 73.9% (17/23) [1]. These differences were not statistically significant, indicating that oral terbinafine alone provides comparable efficacy to combination regimens containing topical adjuncts, thereby eliminating the need for additional topical therapy in most dermatophyte onychomycosis cases [1].

Clinical efficacy Onychomycosis treatment Combination therapy

Terbinafine CYP2D6 Inhibition: Strong Inhibitory Potential Distinct from Azole CYP3A4/CYP2C9/CYP2C19 Profile

Terbinafine is a potent inhibitor of cytochrome P450 2D6 (CYP2D6), with clinically significant interactions documented for co-administered CYP2D6 substrates including nortriptyline, desipramine, perphenazine, metoprolol, encainide, and propafenone [1]. The interaction with venlafaxine is specifically attributed to inhibition of CYP2D6-mediated O-demethylation [2]. In contrast, azole antifungals (e.g., voriconazole, itraconazole) predominantly inhibit CYP3A4, CYP2C9, and CYP2C19, with minimal effects on CYP2D6-mediated metabolism [2]. This distinct isoform selectivity profile means that terbinafine and azoles produce non-overlapping drug interaction risks, a critical consideration for procurement in patient populations receiving polypharmacy regimens.

Drug-drug interactions CYP450 metabolism Polypharmacy safety

Terbinafine (CAS 91161-71-6) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Dermatophyte Onychomycosis Monotherapy with Oral Terbinafine Pulse Regimen

Oral terbinafine pulse monotherapy (250 mg twice daily for 7 days monthly over 4 months) is indicated for dermatophyte toenail onychomycosis where monotherapy efficacy has been demonstrated to be non-inferior to combination regimens with topical amorolfine or ciclopirox [1]. The clinical cure rate of 71.7% and mycological cure rate of 88.9% against dermatophytes support its use as first-line systemic therapy without requiring adjunctive topical agents [1]. The 16.5-day terminal tissue half-life enables a pulse-dosing schedule with sustained post-treatment antifungal activity for weeks to months [2].

High-Potency Antifungal Susceptibility Testing Reference Compound for Dermatophyte Panels

Terbinafine serves as an optimal reference compound for antifungal susceptibility testing panels targeting dermatophytes, given its consistent and low MIC values: MIC90 = 0.03 μg/mL against 308 T. rubrum isolates, with a geometric mean MIC of 0.0195 μg/mL [1]. Its 8.3-fold greater potency compared to amorolfine and 16.7-fold greater potency compared to ciclopirox establish it as a benchmark for evaluating novel antifungal candidates in dermatophyte models [1].

Research Applications Requiring Fungicidal (Not Fungistatic) Antifungal Activity

Terbinafine is the preferred selection for in vitro and in vivo studies requiring fungicidal rather than fungistatic antifungal activity against dermatophytes. Its fungicidal activity at concentrations as low as 0.003 μg/mL is mediated by dual ergosterol depletion and squalene accumulation [1], in contrast to the fungistatic azole class which merely inhibits growth [2]. This property makes terbinafine particularly valuable for studies investigating fungal cell death mechanisms, resistance emergence under cidal pressure, and host immune-independent clearance models.

CYP2D6-Mediated Drug Interaction Studies

Terbinafine is a model compound for investigating CYP2D6-mediated drug-drug interactions in preclinical and clinical pharmacology research. Its potent and selective inhibition of CYP2D6 produces clinically significant interactions with substrates including venlafaxine, nortriptyline, and metoprolol [1][2]. This isoform specificity—distinct from the CYP3A4/2C9/2C19 inhibition profile of azole antifungals—makes terbinafine a valuable tool for studying CYP2D6 pharmacogenomics and drug interaction mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbinafine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.